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Compound of Interest

Compound Name: Levofloxacin mesylate

Cat. No.: B1391524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of levofloxacin mesylate. The information presented is intended to support

research, development, and formulation activities involving this important fluoroquinolone

antibiotic.

Chemical and Physical Properties
Levofloxacin is the levorotatory isomer of ofloxacin, a racemic mixture. The mesylate salt is

formed to enhance the aqueous solubility and overall physicochemical properties of the parent

drug.
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Property Value Reference

Chemical Name

(2S)-7-fluoro-2-methyl-6-(4-

methylpiperazin-1-yl)-10-oxo-

4-oxa-1-

azatricyclo[7.3.1.0⁵,¹³]trideca-

5(13),6,8,11-tetraene-11-

carboxylic acid;

methanesulfonic acid

PubChem

Molecular Formula C₁₉H₂₄FN₃O₇S PubChem

Molecular Weight 457.5 g/mol PubChem

Appearance

Light yellowish-white to yellow-

white crystal or crystalline

powder

[1]

Melting Point
225-227 °C (decomposes) (for

Levofloxacin base)
[1]

pKa

pKa₁ = 5.35 (carboxylic acid),

pKa₂ = 6.72 (piperazinyl) (for

Levofloxacin base)

[2]

Solubility (Levofloxacin base)

Freely soluble in glacial acetic

acid, chloroform; sparingly

soluble in water. From pH 0.6

to 5.8, solubility is

approximately 100 mg/mL.

Above pH 5.8, solubility

increases to a maximum of

272 mg/mL at pH 6.7 and then

decreases to about 50 mg/mL

at pH 6.9.

[3][4]

Experimental Protocols
Solubility Determination
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The solubility of levofloxacin mesylate can be determined using the equilibrium solubility

method.

Protocol: Equilibrium Solubility Determination

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8,

7.4) to mimic physiological conditions.

Sample Preparation: Add an excess amount of levofloxacin mesylate to vials containing a

known volume of each buffer.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Analysis: After equilibration, filter the samples to remove undissolved

solid. Analyze the concentration of levofloxacin in the filtrate using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Melting Point Determination
The melting point can be determined using standard pharmacopeial methods, such as the

capillary method.

Protocol: Capillary Melting Point Determination (as per USP <741>)[5]

Sample Preparation: Finely powder the dry levofloxacin mesylate sample.

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the

apparatus at a controlled rate (e.g., 1 °C/minute) near the expected melting point.

Observation: Record the temperature at which the substance begins to melt and the

temperature at which it is completely molten.

pKa Determination
The acid dissociation constants (pKa) can be determined by potentiometric titration.
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Protocol: Potentiometric Titration for pKa Determination[6]

Sample Preparation: Dissolve a precisely weighed amount of levofloxacin mesylate in a

suitable solvent system (e.g., methanol-water mixture).

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while

continuously monitoring the pH using a calibrated pH meter.

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa

values can be determined from the inflection points of the resulting titration curve.

Stability Profile
Levofloxacin is known to be susceptible to photodegradation. The formation of the mesylate

salt can potentially improve its stability. Stability studies should be conducted according to ICH

guidelines.[7]

Stress Condition
Expected Outcome for
Levofloxacin

Reference

Acid/Base Hydrolysis

Slight degradation in acidic

conditions, stable in basic

conditions.

[8]

Oxidation Significant degradation. [9]

Thermal Generally stable. [9]

Photostability
Degradation upon exposure to

light.
[10]

Protocol: Forced Degradation Study (as per ICH Q1A(R2))[7]

Acid Hydrolysis: Expose the drug substance to 0.1N HCl at an elevated temperature (e.g.,

60 °C).

Base Hydrolysis: Expose the drug substance to 0.1N NaOH at an elevated temperature.
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Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g.,

3%) at room temperature.

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

Photostability: Expose the drug substance to light providing an overall illumination of not less

than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt

hours/square meter, as described in ICH Q1B.[10]

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-

indicating HPLC method to quantify the parent drug and any degradation products.[9]

Mechanism of Action
Levofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial

enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts bacterial DNA

replication, leading to cell death.
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Caption: Mechanism of action of Levofloxacin.

Experimental and Logical Workflows
The development and characterization of levofloxacin mesylate involves a series of logical

steps, from initial salt screening to full physicochemical profiling.
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Levofloxacin Mesylate Characterization Workflow

Salt Screening
(Levofloxacin + Methanesulfonic Acid)

Synthesis & Isolation
of Levofloxacin Mesylate

Structural Identification
(NMR, MS, FTIR)

Crystal Form Characterization
(PXRD, DSC, TGA)

Physicochemical Profiling
(Solubility, Melting Point, pKa)

Stability Studies
(Forced Degradation, ICH Conditions)

Formulation Development
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Caption: Workflow for levofloxacin mesylate characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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